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Compound of Interest

Compound Name: 3',5"-Difluoro-4-propylbipheny!

Cat. No.: B171920

Technical Guide: 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and
synthetic approaches for 3',5'-Difluoro-4-propylbiphenyl. This document is intended to serve
as a foundational resource for professionals in chemical research and development.

Core Physical and Chemical Properties

3',5'-Difluoro-4-propylbiphenyl is a fluorinated aromatic compound. The introduction of
fluorine atoms into biphenyl structures can significantly alter their physical, chemical, and
biological properties, making them of interest in various fields, including materials science and
medicinal chemistry.

Summary of Physical Data

Precise experimental values for the melting point and solubility of 3',5'-Difluoro-4-
propylbiphenyl are not readily available in publicly accessible literature. The data presented
below has been compiled from chemical supplier databases.
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Property Value Source

CAS Number 137528-87-1 --INVALID-LINK--
Molecular Formula CisHiaF2 --INVALID-LINK--
Molecular Weight 232.27 g/mol --INVALID-LINK--
Density 1.093 g/cm3 --INVALID-LINK--
Boiling Point 302.8 °C at 760 mmHg --INVALID-LINK--
Refractive Index 1.524 --INVALID-LINK--
Flash Point 114.2 °C --INVALID-LINK--
Vapor Pressure 0.002 mmHg at 25°C --INVALID-LINK--
Melting Point Not available

Solubility Not available

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of 3',5-Difluoro-4-propylbiphenyl
are not extensively documented in peer-reviewed journals. However, the synthesis of
asymmetrically substituted biphenyls is a well-established area of organic chemistry. The most
common and effective methods for constructing the biphenyl scaffold are palladium-catalyzed
cross-coupling reactions, such as the Suzuki and Kumada couplings.

General Synthetic Approach: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds,
and it is particularly well-suited for the synthesis of biaryls. This reaction involves the coupling
of an organoboron compound with an organohalide in the presence of a palladium catalyst and
a base.

A plausible synthetic route for 3',5'-Difluoro-4-propylbiphenyl via a Suzuki coupling is
depicted in the workflow diagram below. This would typically involve the reaction of a (3,5-
difluorophenyl)boronic acid with a 4-propylhalobenzene or, alternatively, a 3,5-
difluorohalobenzene with a (4-propylphenyl)boronic acid.
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A representative workflow for the synthesis of 3',5'-Difluoro-4-propylbiphenyl via Suzuki
coupling.

General Experimental Protocol (Suzuki Coupling)

o Reaction Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add
3,5-difluorophenylboronic acid (1.0 eq.), 4-propylbromobenzene (1.0-1.2 eq.), a palladium
catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a suitable
base, for instance, potassium carbonate (2.0-3.0 eq.).

e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
like toluene or dioxane and an aqueous solution of the base.
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» Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir
vigorously under an inert atmosphere (e.g., nitrogen or argon) for several hours until the
reaction is complete (monitored by TLC or GC-MS).

o Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent
(e.g., ethyl acetate) to partition the mixture. Separate the organic layer, and extract the
aqueous layer with the organic solvent.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate
gradient) to afford the pure 3',5'-Difluoro-4-propylbiphenyl.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any
associated signaling pathways of 3',5'-Difluoro-4-propylbiphenyl. This compound is likely
utilized as an intermediate in the synthesis of more complex molecules for various applications,
which may include pharmaceuticals, agrochemicals, or liquid crystals. Further research would
be required to determine any potential biological effects.

« To cite this document: BenchChem. [Physical properties of 3',5'-Difluoro-4-propylbiphenyl].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171920#physical-properties-of-3-5-difluoro-4-

propylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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